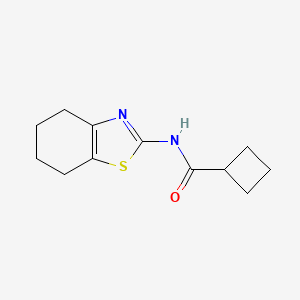![molecular formula C20H11NO5 B5710782 2-{[5-(4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5710782.png)
2-{[5-(4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[5-(4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione, also known as NPD, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as material science, organic chemistry, and biochemistry. NPD is a yellow crystalline powder that is insoluble in water but soluble in organic solvents such as chloroform, acetone, and ethanol.
作用机制
The mechanism of action of 2-{[5-(4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione is not fully understood, but it is believed to act as a free radical scavenger and an inhibitor of various enzymes such as cyclooxygenase and lipoxygenase. 2-{[5-(4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the NF-kB pathway.
Biochemical and Physiological Effects
2-{[5-(4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-{[5-(4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione can inhibit the growth of cancer cells such as breast cancer, lung cancer, and prostate cancer. 2-{[5-(4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione has also been shown to exhibit anti-inflammatory and antioxidant properties by reducing the production of pro-inflammatory cytokines and reactive oxygen species. In vivo studies have shown that 2-{[5-(4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione can reduce the growth of tumors in animal models and improve the survival rate of animals with cancer.
实验室实验的优点和局限性
2-{[5-(4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione has several advantages for lab experiments such as its high purity, stability, and solubility in organic solvents. However, 2-{[5-(4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione has some limitations such as its low water solubility, which makes it difficult to use in aqueous environments. 2-{[5-(4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione is also relatively expensive compared to other organic compounds, which may limit its use in large-scale experiments.
未来方向
There are several future directions for the research on 2-{[5-(4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione. One direction is to study the potential applications of 2-{[5-(4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione in the field of nanotechnology, where it can be used as a building block for the synthesis of novel nanomaterials such as nanoparticles and nanotubes. Another direction is to study the potential applications of 2-{[5-(4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione in the field of medicine, where it can be used as an anti-cancer agent or an anti-inflammatory agent. Finally, more research is needed to fully understand the mechanism of action of 2-{[5-(4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione and its potential applications in various fields of science.
Conclusion
In conclusion, 2-{[5-(4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of science. 2-{[5-(4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione can be synthesized by the condensation reaction between 5-(4-nitrophenyl)-2-furaldehyde and 1,3-indandione in the presence of a base. 2-{[5-(4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione has been extensively studied for its potential applications in material science, organic chemistry, and biochemistry. 2-{[5-(4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on 2-{[5-(4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione, which may lead to the development of novel materials and drugs for various applications.
合成方法
2-{[5-(4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione can be synthesized by the condensation reaction between 5-(4-nitrophenyl)-2-furaldehyde and 1,3-indandione in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions for several hours. The crude product is then purified by recrystallization or chromatography to obtain pure 2-{[5-(4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione.
科学研究应用
2-{[5-(4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione has been extensively studied for its potential applications in various fields of science. In material science, 2-{[5-(4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione has been used as a building block for the synthesis of novel organic materials such as liquid crystals, organic light-emitting diodes, and organic photovoltaics. In organic chemistry, 2-{[5-(4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione has been used as a catalyst for various organic reactions such as aldol condensation, Michael addition, and Diels-Alder reaction. In biochemistry, 2-{[5-(4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione has been studied for its potential applications as an anti-cancer agent, anti-inflammatory agent, and antioxidant.
属性
IUPAC Name |
2-[[5-(4-nitrophenyl)furan-2-yl]methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11NO5/c22-19-15-3-1-2-4-16(15)20(23)17(19)11-14-9-10-18(26-14)12-5-7-13(8-6-12)21(24)25/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYLHCRSAQIWMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[5-(4-Nitrophenyl)furan-2-yl]methylidene]indene-1,3-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10-acetyl-10H-indolo[3,2-b]quinoline](/img/structure/B5710719.png)

![5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5710736.png)
![N-(2-bromophenyl)-2-[(4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5710744.png)
![N-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5710765.png)

![4-[4-(diethylamino)-2-methoxybenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5710774.png)
![1,4-dimethyl-2,6-dioxo-5-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methylene}-1,2,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B5710775.png)
![nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5710785.png)
![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5710790.png)
![1-[(4-fluorophenoxy)acetyl]indoline](/img/structure/B5710793.png)
![5-(5-chloro-2-thienyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5710796.png)
![[4-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]acetonitrile](/img/structure/B5710798.png)